molecular formula C19H25N3O3S2 B6558492 N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040659-36-6

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558492
CAS No.: 1040659-36-6
M. Wt: 407.6 g/mol
InChI Key: NKWGNVRUIAFEDY-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains functional groups such as amide, thiazole, and sulfonamide. These functional groups are often found in various pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure (thiazole ring). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a pharmaceutical .

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-27(24,25)17-9-7-15(8-10-17)21-19-22-16(13-26-19)11-18(23)20-12-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWGNVRUIAFEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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